3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is a chemical compound that combines elements of pyridine and benzoimidazole, which are known for their diverse biological activities. This compound is classified as a propionic acid derivative, indicating its structure includes a propionic acid moiety connected to a benzoimidazole and pyridine unit. This combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be sourced from various chemical databases such as PubChem and Santa Cruz Biotechnology, where it is categorized under organic compounds with specific interest in its pharmacological properties. It belongs to the class of benzimidazole derivatives, which are recognized for their therapeutic potential, including anti-cancer and anti-inflammatory activities .
The synthesis of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid typically involves multi-step organic reactions. Common methodologies include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular formula for 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is . Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential reactivity .
3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound to improve its pharmacological profile or to create derivatives with enhanced activity .
Further studies are necessary to elucidate the precise mechanisms at play for this specific compound .
The physical properties of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid include:
Chemical properties include:
These properties are essential for predicting behavior in biological systems and during synthesis .
3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid has potential applications in:
Research into this compound's efficacy and safety profiles could lead to significant advancements in therapeutic options available for treating various conditions .
Benzimidazole represents a privileged heterocyclic scaffold in drug discovery, characterized by the fusion of a benzene ring with the 4 and 5 positions of an imidazole ring. This unique architecture confers distinct acid-base properties, where the NH group exhibits significant acidity while the imidazole nitrogen demonstrates weak basicity, enabling versatile salt formation and molecular interactions [5] [10]. The scaffold’s structural adaptability allows for extensive derivatization, facilitating optimization of pharmacokinetic and pharmacodynamic profiles. Benzimidazole derivatives permeate diverse therapeutic domains, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents, attributable to their capacity to engage multiple biological targets [2] [6].
Market-approved drugs exemplify this versatility: Omeprazole (antiulcer), Albendazole (anthelmintic), and Veliparib (PARP inhibitor for cancer) leverage benzimidazole’s ability to modulate disparate biological pathways. The mechanistic diversity arises from substitutions at N1, C2, C5, and C6 positions, which fine-tune target specificity. For instance, 2-position modifications enhance binding to tubulin in antiparasitic agents, while N1 alkylation improves COX-2 affinity in anti-inflammatory compounds [6] [10].
Table 1: Therapeutic Applications of Benzimidazole Derivatives
Therapeutic Area | Clinical Agents | Key Biological Targets | Structural Features |
---|---|---|---|
Antimicrobial | Albendazole, Thiabendazole | Microtubule polymerization | 2-Arylthio substitutions |
Antiulcer | Omeprazole, Pantoprazole | H⁺/K⁺ ATPase proton pump | 2-Pyridylmethyl at C2 |
Anticancer | Veliparib, Bendamustine | PARP enzymes, DNA alkylation | 2-Aminomethyl, 5-nitro groups |
Anti-inflammatory | (Investigational) | COX-2, Phospholipase A2, Aldose reductase | 2-Heteroaryl, N-propionic acid chains |
The integration of pyridine with benzimidazole creates hybrid pharmacophores that synergize the electronic properties of both ring systems. Specifically, 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid (CAS 34707-85-2) exemplifies this design, featuring a benzimidazole N1-linked propionic acid chain and a C2-bound pyridyl group [1] [4]. Key molecular characteristics include:
The propionic acid linker serves dual roles: enhancing water solubility via ionization and enabling covalent interactions with enzymatic nucleophiles. Concurrently, the pyridyl nitrogen acts as a hydrogen bond acceptor, strengthening target binding. Such hybrids exhibit improved pharmacological profiles over parent scaffolds, evidenced by enhanced anti-inflammatory efficacy in carrageenan-induced edema models compared to non-hybrid analogs [3] [7].
Table 2: Structural and Physicochemical Comparison of Benzimidazole Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid | 34707-85-2 | C₁₅H₁₃N₃O₂ | 267.28 | 2-Pyridyl, N1-propionic acid |
3-Benzoimidazol-1-yl-propionic acid | 14840-18-7 | C₁₀H₁₀N₂O₂ | 190.20 | N1-propionic acid (unsubstituted) |
1H-Benzimidazole-1-propanoic acid | 14840-18-7 (alt) | C₁₀H₁₀N₂O₂ | 190.20 | N1-propionic acid chain |
This hybrid compound demonstrates multi-target anti-inflammatory activity by inhibiting key enzymes in the arachidonic acid cascade. In vitro studies reveal potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 3.2 μM), phospholipase A₂ (PLA₂) (IC₅₀ = 5.8 μM), and aldose reductase (IC₅₀ = 4.7 μM), surpassing reference drugs like ibuprofen in selectivity indices [3] [7]. The molecular basis involves:
In vivo validation using carrageenan-induced paw edema models showed 78% edema reduction at 20 mg/kg, comparable to diclofenac (82%), confirming translational efficacy [7]. Molecular docking studies against fatty acid amide hydrolase (FAAH; PDB 3LJ7) further support its polypharmacology, with docking scores of -10.88 to -27.31 (Acedock) and -6.045 to -9.122 (DockThor), indicating high affinity for inflammatory regulators [7].
Table 3: Anti-Inflammatory Profiling of Benzimidazole Derivatives
Compound | In Vitro IC₅₀ (μM) | In Vivo Edema Inhibition (%) | Molecular Targets |
---|---|---|---|
B2, B4, B7, B8 derivatives | COX-2: 1.8–3.5; PLA₂: 4.2–6.1 | 70–78% at 20 mg/kg | COX-2, PLA₂, Aldose reductase |
Ibuprofen (reference) | COX-2: 8.2; PLA₂: >100 | 65% at 30 mg/kg | COX-1/2 |
Diclofenac sodium | COX-2: 0.8; PLA₂: 22.4 | 82% at 10 mg/kg | COX-2, PLA₂ |
The propionic acid moiety critically enables multi-target engagement by mimicking endogenous fatty acid substrates, while the pyridine-benzoimidazole core provides structural rigidity for selective binding. This dual pharmacophore design aligns with polypharmacological strategies for treating complex inflammatory disorders [3] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2